4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an iodinated pyrimidine ring and a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one typically involves multiple steps. One common method includes the iodination of a pyrimidine precursor followed by the attachment of the sugar moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar moiety.
Reduction: This reaction can reduce the iodinated pyrimidine ring to form different derivatives.
Substitution: This reaction can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The iodinated pyrimidine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one S-oxide: Known for its use as a pharmaceutical secondary standard.
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidin-2(1H)-one: Another pyrimidine derivative with similar structural features.
Uniqueness
What sets 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one apart is its iodinated pyrimidine ring, which imparts unique chemical properties and biological activities. This makes it particularly valuable in medicinal chemistry for developing novel therapeutic agents .
Properties
Molecular Formula |
C10H14IN3O5 |
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Molecular Weight |
383.14 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C10H14IN3O5/c1-10(18)6(16)5(3-15)19-8(10)14-2-4(11)7(12)13-9(14)17/h2,5-6,8,15-16,18H,3H2,1H3,(H2,12,13,17)/t5-,6+,8-,10-/m1/s1 |
InChI Key |
WIEXHTNXWVBQFD-TWOTXZKJSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O)O |
Origin of Product |
United States |
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